molecular formula C19H25N3O3 B7092205 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide

Cat. No.: B7092205
M. Wt: 343.4 g/mol
InChI Key: CJVBCWCKCJRYRI-AEFFLSMTSA-N
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Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, an oxane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide typically involves multiple steps, starting with the preparation of the oxane and pyrazole intermediates. The oxane ring can be synthesized through an epoxide ring-opening reaction, while the pyrazole ring is formed via cyclization of appropriate precursors. The final step involves coupling the oxane and pyrazole intermediates with the benzamide group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the epoxide ring-opening and pyrazole cyclization steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkylating agents such as alkyl halides in the presence of a base like sodium hydride (NaH) can be used.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide
  • N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxy-4-methylbenzamide

Uniqueness

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-22-12-14(11-20-22)18-16(6-5-9-25-18)21-19(23)15-8-7-13(2)10-17(15)24-3/h7-8,10-12,16,18H,4-6,9H2,1-3H3,(H,21,23)/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBCWCKCJRYRI-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=C(C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NC(=O)C3=C(C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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